molecular formula C14H16FNO B2650026 2-(2-Fluorobenzyl)-3-quinuclidinone CAS No. 477871-59-3

2-(2-Fluorobenzyl)-3-quinuclidinone

Cat. No.: B2650026
CAS No.: 477871-59-3
M. Wt: 233.286
InChI Key: DSYKXBLWNRQMSL-UHFFFAOYSA-N
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Description

2-(2-Fluorobenzyl)-3-quinuclidinone is a chemical compound that belongs to the class of quinuclidinone derivatives It is characterized by the presence of a fluorobenzyl group attached to the quinuclidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorobenzyl)-3-quinuclidinone typically involves the reaction of 2-fluorobenzyl chloride with quinuclidinone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorobenzyl)-3-quinuclidinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinuclidinone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinuclidinone derivatives with additional functional groups, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Fluorobenzyl)-3-quinuclidinone has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers use it to study the effects of fluorinated compounds on biological systems.

    Industrial Applications: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluorobenzyl)-3-quinuclidinone involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzyl chloride: A precursor used in the synthesis of 2-(2-Fluorobenzyl)-3-quinuclidinone.

    Quinuclidinone: The core structure of the compound.

    Fluorinated Pyridines: Compounds with similar fluorine substitution patterns.

Uniqueness

This compound is unique due to the presence of both the quinuclidinone core and the fluorobenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c15-12-4-2-1-3-11(12)9-13-14(17)10-5-7-16(13)8-6-10/h1-4,10,13H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYKXBLWNRQMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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